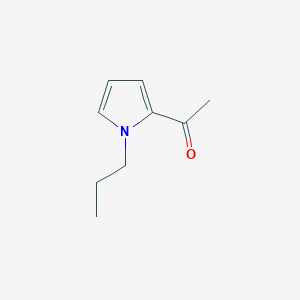
1-Propyl-2-acetyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-2-acetyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a pyrrole derivative that contains a propyl and an acetyl group attached to the pyrrole ring. Its unique structure and properties make it an interesting subject of study for researchers in various fields such as medicinal chemistry, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-Propyl-2-acetyl-1H-pyrrole involves its binding to the GABAA receptor. The molecule binds to a specific site on the receptor, known as the benzodiazepine site, which is located on the alpha subunit of the receptor. This binding enhances the inhibitory effects of the receptor by increasing the affinity of the receptor for GABA, the natural ligand of the receptor. This leads to an increase in the chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Propyl-2-acetyl-1H-pyrrole are mainly related to its binding to the GABAA receptor. The molecule has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It also has muscle relaxant properties and has been investigated for its potential use in the treatment of muscle spasms and dystonia. However, further studies are needed to fully understand the biochemical and physiological effects of the molecule.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Propyl-2-acetyl-1H-pyrrole is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the role of the receptor in various physiological and pathological conditions. However, its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins and receptors can be a limitation for some experiments. Additionally, its effects on different subtypes of the GABAA receptor and its potential toxicity in vivo need to be further investigated.
Zukünftige Richtungen
1-Propyl-2-acetyl-1H-pyrrole has several potential future directions for research. One direction is to investigate its potential use as a therapeutic agent for various neurological and psychiatric disorders such as anxiety, insomnia, and epilepsy. Another direction is to explore its effects on different subtypes of the GABAA receptor and its potential for developing subtype-selective ligands. Additionally, the development of more efficient synthesis methods and the investigation of its pharmacokinetic and pharmacodynamic properties can also be potential future directions.
Conclusion:
In conclusion, 1-Propyl-2-acetyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity for the GABAA receptor make it a useful tool for studying the role of the receptor in various physiological and pathological conditions. However, further studies are needed to fully understand its biochemical and physiological effects, as well as its potential as a therapeutic agent.
Synthesemethoden
Several methods have been reported for the synthesis of 1-Propyl-2-acetyl-1H-pyrrole. One of the most common methods involves the reaction of 1-propylpyrrole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product. Other methods involve the use of different reagents and catalysts, such as boron trifluoride etherate, sodium hydride, and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1-Propyl-2-acetyl-1H-pyrrole has been investigated for its potential applications in various scientific research fields. One of the most notable applications is in the area of neuroscience, where it has been shown to act as a potent ligand for the GABAA receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is involved in the regulation of anxiety, sleep, and seizures. The binding of 1-Propyl-2-acetyl-1H-pyrrole to the receptor enhances its inhibitory effects, leading to anxiolytic and sedative effects.
Eigenschaften
CAS-Nummer |
121805-97-8 |
|---|---|
Produktname |
1-Propyl-2-acetyl-1H-pyrrole |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(1-propylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-6-10-7-4-5-9(10)8(2)11/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
JWJSVYMHRSMQGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C(=O)C |
Kanonische SMILES |
CCCN1C=CC=C1C(=O)C |
Synonyme |
Ethanone, 1-(1-propyl-1H-pyrrol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
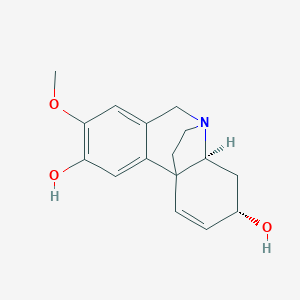
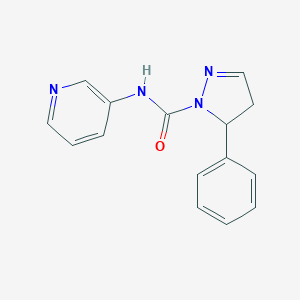
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)
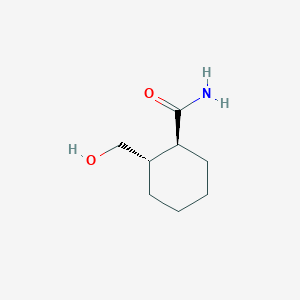
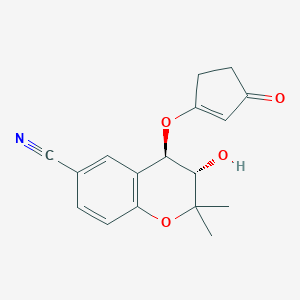

![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)
